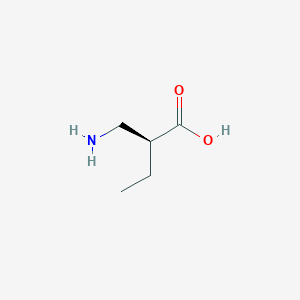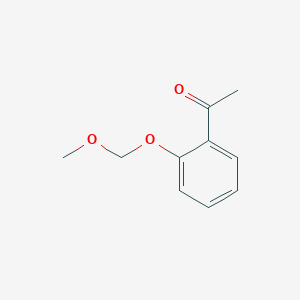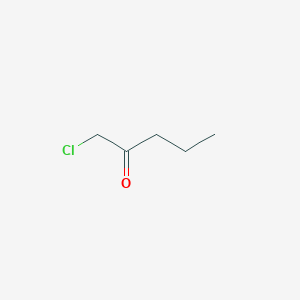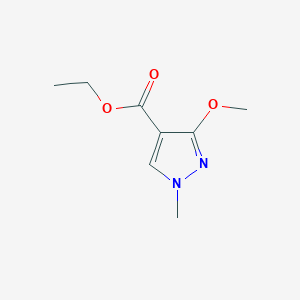
Butanoic acid, 2-(aminomethyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(aminomethyl)-, (2S)-, commonly known as β-alanine, is a non-proteinogenic amino acid. It is a precursor to carnosine, which is an important dipeptide found in skeletal muscles. β-alanine has been extensively studied for its potential applications in sports nutrition and exercise performance.
Applications De Recherche Scientifique
Solubility and Solvent Effects
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid In this study, the solubility of 2-amino-3-methylbenzoic acid in various solvents was investigated, which is essential for the compound's purification. The solubility values were measured across different temperatures and solvents, and the data were correlated using several models. The study provides valuable insights into solvent effects and solubility behavior, important factors in the practical application of chemical compounds in industrial processes and research (Zhu et al., 2019).
Biofuel and Biocommodity Chemicals Production
2-Butanol and Butanone Production in Saccharomyces cerevisiae This research demonstrates the production of 2-butanol and butanone in Saccharomyces cerevisiae, highlighting the potential of these chemicals as biofuels and biocommodity chemicals. The paper details the molecular mechanisms used to produce these chemicals and the resulting concentrations, shedding light on the metabolic pathways involved and their potential scalability for industrial applications (Ghiaci et al., 2014).
Molecular and Structural Studies
Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies In this comprehensive study, the structural, electronic, and optical properties of specific butanoic acid derivatives were investigated. The research incorporated various spectroscopic and theoretical analyses, providing insights into the molecular interactions, stability, and reactivity of these compounds. The findings indicate potential applications in nonlinear optical materials and biological activities, emphasizing the multifaceted nature of butanoic acid derivatives (Vanasundari et al., 2018).
Applications in Metabolic Engineering and Microbial Strains Development
Pentanol Isomer Synthesis in Engineered Microorganisms The paper discusses the development of microbial strains for the production of pentanol isomers, emphasizing the potential application of these isomers as biofuels. It covers the challenges and breakthroughs in metabolic engineering to increase production efficiency, providing a glimpse into the future of renewable biofuel production (Cann & Liao, 2009).
Chemical Kinetic Combustion Model for Butanol Isomers
A Comprehensive Chemical Kinetic Combustion Model for the Four Butanol Isomers This research presents a detailed chemical kinetic model for the combustion of all four isomers of butanol. The model offers insights into the unique oxidation features of linear and branched alcohols and has been validated through various experimental setups. The findings contribute significantly to understanding the combustion chemistry of alcohols, with implications for their use as bio-derived fuels or blending agents (Sarathy et al., 2012).
Propriétés
IUPAC Name |
(2S)-2-(aminomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463260 |
Source


|
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-(aminomethyl)-, (2S)- | |
CAS RN |
538368-15-9 |
Source


|
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)





